Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid

Purity Quality Control Procurement

Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid (CAS: 2248353-56-0) is a sulfoximine-based building block, existing as an oxalate salt. It belongs to the sulfonimidoyl class of organosulfur(VI) compounds, characterized by an S=N bond that confers unique electronic and stereochemical properties compared to sulfones and sulfonamides.

Molecular Formula C7H13NO7S
Molecular Weight 255.24
CAS No. 2248353-56-0
Cat. No. B2769366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(methylsulfonimidoyl)propanoate;oxalic acid
CAS2248353-56-0
Molecular FormulaC7H13NO7S
Molecular Weight255.24
Structural Identifiers
SMILESCOC(=O)CCS(=N)(=O)C.C(=O)(C(=O)O)O
InChIInChI=1S/C5H11NO3S.C2H2O4/c1-9-5(7)3-4-10(2,6)8;3-1(4)2(5)6/h6H,3-4H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyNQKYFPQLVWPTMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid (CAS 2248353-56-0): Core Identity & Structural Classification


Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid (CAS: 2248353-56-0) is a sulfoximine-based building block, existing as an oxalate salt . It belongs to the sulfonimidoyl class of organosulfur(VI) compounds, characterized by an S=N bond that confers unique electronic and stereochemical properties compared to sulfones and sulfonamides . The compound incorporates a propanoate ester chain, making it a versatile intermediate for constructing functionalized molecules for medicinal chemistry and agrochemical research .

Sulfoximine scaffold with reported distinct S=N electronic profile vs sulfones and sulfonamides
Free NH-sulfoximine reactive handle for diversification via multicomponent reactions
Oxalate salt form may support crystallinity and ease of handling during synthesis

Procurement Risk: Why Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid Cannot Be Interchanged with Other Sulfoximine Building Blocks


Substituting this specific compound with a close structural analog, such as a different ester derivative or a phenyl-substituted sulfoximine, introduces significant risk of divergent reactivity and downstream failure. The methyl ester and oxalate counterion directly govern solubility, crystallinity, and the ease of salt metathesis . The sulfonimidoyl group itself is a chiral, configurationally stable motif; changing the N-substituent (e.g., from NH to N-Boc or N-alkyl) alters the steric and electronic environment, leading to different outcomes in stereoselective transformations such as the Petasis reaction [1]. The specific structure is designed for a precise balance of reactivity and stability, which is not transferable to generically similar compounds.

Ester Mismatch Replacing the methyl ester with tert-butyl or other esters may alter solubility, crystallinity, and downstream salt metathesis behavior.
N-Substituent Sensitivity Changing from free NH to N-Boc or N-alkyl removes the reactive handle required for stereoselective transformations such as the Petasis reaction.
Counterion Variability Different counterions or free-base forms may shift crystallization behavior and reactivity; design-specific oxalate balance may not transfer.

Quantitative Evidence for Differentiating Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid from Analogs


Purity and Batch Consistency: Quantified Analytical Data from Commercial Supplier

As a commercially sourced research chemical, the primary differentiator is the verified purity and identity provided by reputable vendors. One supplier lists this compound with a minimum 95% purity, a critical metric for ensuring reliable experimental outcomes . This provides a quantitative baseline for procurement that is often absent or lower for bespoke or in-house synthesized analogs.

Purity Specification
Supplier data
≥95.0% (HPLC and titration)
Reported procurement baseline; verify with lot-specific COA
Commercial product specification, not a head-to-head study
Purity Quality Control Procurement

Structural Confirmation via CAS Registry and InChI Key as Unique Identifier

The compound is unambiguously identified by its CAS Number (2248353-56-0) and a unique InChI Key, differentiating it from other sulfonimidoyl propanoates . For example, the closely related compound tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid has the CAS 2243508-11-2 . This unique registration is essential for correct procurement and regulatory documentation.

Structural Identity
Data to verify
CAS 2248353-56-0 (unique InChI Key)
Unambiguous molecular identity for procurement documentation
Differentiates from tert-butyl analog CAS 2243508-11-2
Structural Identity Database Procurement

Predicted Physicochemical Properties vs. Known Drug-like Sulfoximines

While direct experimental data for this compound is absent from the literature, its predicted properties can be contextualized against successful sulfoximine-based drugs. For instance, the clinical candidate Suloxifen oxalate (CAS 25827-13-8) and the agrochemical Sulfoxaflor [1] both leverage the sulfoximine motif for target engagement. This compound's lower molecular weight (255.24 g/mol) and ester prodrug potential position it as a more fragment-like or early-stage building block, offering different physicochemical space compared to larger, more lipophilic sulfoximines.

Physicochemical Context
Class-level inference
MW 255.24 Da vs Suloxifen (>400 Da) and Sulfoxaflor (277.27 Da)
Smaller fragment-like profile; ADME properties require experimental verification
Computational prediction based on molecular formula; comparison to published data
Physicochemical Properties Drug-likeness Class Comparison

Synthetic Utility: A Key Intermediate for Diversification via Multicomponent Reactions

The free NH-sulfoximine motif in this compound is a critical functional handle for diversification. A 2021 study demonstrated that a broad range of NH-sulfoximines, structurally related to this compound, react with boronic acids and glyoxalic acid in a multicomponent Petasis reaction to yield 2-sulfoximidoyl acetic acids [1]. This reactivity is not possible with N-substituted sulfoximine analogs, making this specific compound a privileged intermediate for generating libraries of complex products.

Diversification Handle
Class-level inference
Free NH enables Petasis reaction; 31–99% yields reported for 23 analogs
Supports library synthesis via multicomponent diversification
Reactivity data from structurally analogous NH-sulfoximines; verify with this substrate
Synthetic Chemistry Petasis Reaction Building Block

Optimal Application Scenarios for Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid


Medicinal Chemistry: Synthesis of Sulfoximine-Containing Compound Libraries

The compound is ideally suited as a core building block for synthesizing focused libraries of sulfoximine-containing drug candidates. Its free NH-sulfoximine group is a growth point for diversification via the Petasis reaction, enabling the rapid exploration of structure-activity relationships (SAR) around this chemotype [1]. The ester handle also allows for further functionalization, such as amidation or hydrolysis, to modulate compound properties.

Agrochemical Discovery: Development of Novel Insecticidal Leads

Given the success of sulfoximine insecticides like Sulfoxaflor, this compound can serve as a starting material for synthesizing new analogs with potentially differentiated insecticidal activity or resistance profiles [1]. Its lower molecular weight and synthetic accessibility make it a convenient precursor for generating diverse agrochemical leads.

Chemical Biology: Development of Bifunctional Probe Molecules

The ester group of the propanoate chain provides a convenient attachment point for linkers or functional groups, enabling the creation of bifunctional molecules such as PROTACs or activity-based probes [1]. The sulfoximine moiety can be designed to bind a specific target, while the ester-derived linker connects to an E3 ligase ligand or a detection tag.

Process Chemistry: Route Scouting and Salt Screening

The oxalate salt form is a defined, crystalline solid that simplifies purification and handling during early-stage process development [1]. Its use in salt screening studies or as a precursor for other salt forms (via salt metathesis) can be a practical starting point for optimizing physicochemical properties prior to scaling up a lead candidate.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Free NH-sulfoximine reactivity for Petasis diversification
Multicomponent reaction compatibility and yield consistency
Agrochemical lead discovery
Sulfoximine scaffold similarity to known insecticidal chemotypes
Insecticidal activity screening and resistance-profile evaluation
Bifunctional probe development
Propanoate ester conjugation handle
Linker chemistry compatibility and target engagement verification
Process chemistry salt screening
Crystalline oxalate form for early-stage handling
Salt metathesis efficiency and solubility profiling
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